molecular formula C8H11ClN2O2 B5913720 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one CAS No. 64178-64-9

2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one

Cat. No.: B5913720
CAS No.: 64178-64-9
M. Wt: 202.64 g/mol
InChI Key: UHFQJGAGKJGKRU-UHFFFAOYSA-N
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Description

2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one typically involves the reaction of a suitable pyridazine derivative with butyl and chloro substituents under controlled conditions. Common reagents might include butyl halides, chlorinating agents, and hydroxylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could produce various functionalized pyridazinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-4-chloro-5-methoxypyridazin-3(2H)-one
  • 2-Butyl-4-chloro-5-aminopyridazin-3(2H)-one
  • 2-Butyl-4-chloro-5-nitropyridazin-3(2H)-one

Uniqueness

2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one is unique due to its specific combination of butyl, chloro, and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in designing new compounds with tailored activities.

Biological Activity

2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one, a compound belonging to the pyridazinone class, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

The chemical structure of this compound is characterized by the presence of a hydroxyl group and a chlorine atom, which contribute to its biological activity.

PropertyValue
Molecular FormulaC8H10ClN2O2
Molecular Weight186.63 g/mol
Melting Point97-100 °C
SolubilitySlightly soluble in water
Density1.2 g/cm³

Antiviral Properties

Research has indicated that derivatives of pyridazinones, including this compound, exhibit antiviral properties. A study focusing on the inhibition of influenza A virus (IAV) endonuclease revealed that certain structural modifications in pyridazinone derivatives can enhance their inhibitory activity against viral replication . The presence of halogen substituents, such as chlorine, has been associated with increased potency in inhibiting viral enzymes.

Antimicrobial Activity

The antimicrobial efficacy of pyridazinones has also been explored. Compounds with similar structures have shown significant activity against various bacterial strains. For instance, studies have demonstrated that hydroxypyridazinones can inhibit bacterial growth by interfering with essential metabolic pathways .

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The compound acts as a bimetal chelating agent at the active sites of certain enzymes, thereby inhibiting their function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyridazinone derivatives. Modifications at the 5-position and the introduction of various substituents have been shown to significantly influence biological activity. For example, studies indicate that compounds with larger hydrophobic groups at the 6-position exhibit enhanced antiviral potency compared to their less substituted counterparts .

Case Study 1: Influenza A Virus Inhibition

A recent study evaluated the antiviral activity of several pyridazinone derivatives against IAV using a PR8-mCherry assay. Among these, compounds structurally related to this compound demonstrated varying degrees of effectiveness, with some achieving an EC50 value below 11 µM . The results highlight the potential for further development of this compound class as antiviral agents.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to this compound were tested against common bacterial pathogens. Results indicated that these compounds exhibited significant inhibitory effects on Gram-positive bacteria, suggesting their potential application in treating bacterial infections .

Properties

IUPAC Name

2-butyl-4-chloro-5-hydroxypyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-2-3-4-11-8(13)7(9)6(12)5-10-11/h5,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFQJGAGKJGKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=C(C=N1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715725
Record name 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64178-64-9
Record name 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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